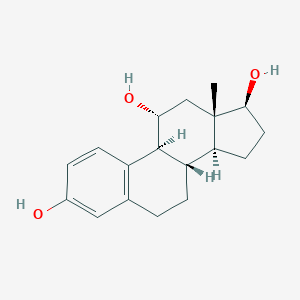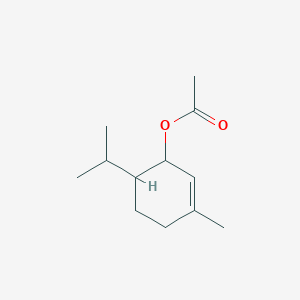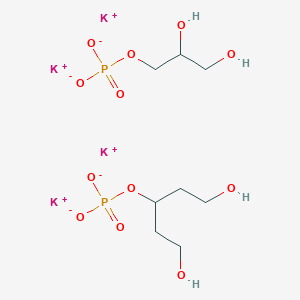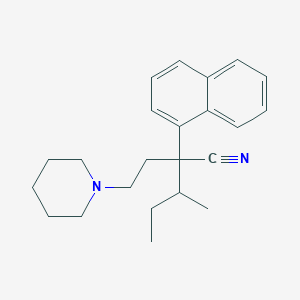
alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as BAPEN, is a chemical compound that has been extensively studied for its applications in scientific research. This compound is a member of the family of naphthaleneacetonitriles, which are known for their ability to bind to specific receptors in the central nervous system. BAPEN has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
BAPEN binds to a specific receptor in the central nervous system known as the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is critical for the regulation of mood, motivation, and reward. BAPEN has been found to have a high affinity for this receptor, which makes it an important tool for studying the dopamine system.
生化和生理效应
BAPEN has a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. BAPEN has also been found to have effects on the cardiovascular system, including the ability to lower blood pressure. In addition, BAPEN has been found to have potential anti-cancer effects.
实验室实验的优点和局限性
BAPEN has several advantages for use in laboratory experiments. It has a high affinity for the dopamine D3 receptor, which makes it an important tool for studying the dopamine system. BAPEN is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of BAPEN in laboratory experiments. It is important to use the compound at the appropriate concentration, as higher concentrations can lead to non-specific effects. In addition, the effects of BAPEN can be influenced by other factors, such as the presence of other neurotransmitters.
未来方向
There are several future directions for the study of BAPEN. One area of interest is the potential use of BAPEN in the treatment of addiction and other psychiatric disorders. BAPEN has been found to have effects on the dopamine system, which is involved in addiction and other psychiatric disorders. Another area of interest is the potential use of BAPEN in the treatment of cancer. BAPEN has been found to have potential anti-cancer effects, and further research is needed to explore this potential application. Finally, there is a need for further research into the mechanism of action of BAPEN, particularly in relation to its effects on the dopamine system.
合成方法
BAPEN can be synthesized using a variety of methods, including the reaction of 1-naphthylacetonitrile with sec-butylamine and 2-piperidineethanol. The resulting compound can be purified using standard laboratory techniques, such as column chromatography. The purity of the compound is critical for its use in scientific research, as impurities can affect the results of experiments.
科学研究应用
BAPEN has been extensively studied for its applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied. BAPEN has been used in studies of the central nervous system, particularly in studies of the dopamine system. It has also been used in studies of the cardiovascular system and in studies of cancer.
属性
CAS 编号 |
1241-64-1 |
|---|---|
产品名称 |
alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile |
分子式 |
C23H30N2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-3-19(2)23(18-24,14-17-25-15-7-4-8-16-25)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,3-4,7-8,14-17H2,1-2H3 |
InChI 键 |
MQWPYMFATWMENV-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
同义词 |
α-(1-Methylpropyl)-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



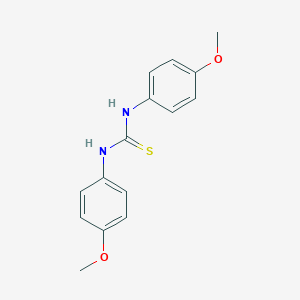
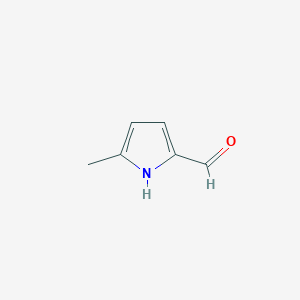
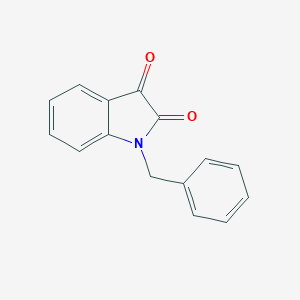

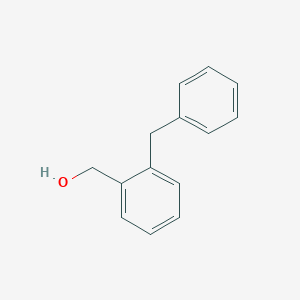
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
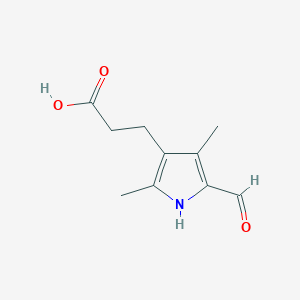
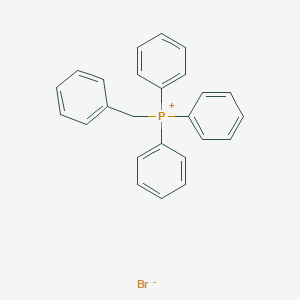
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)


